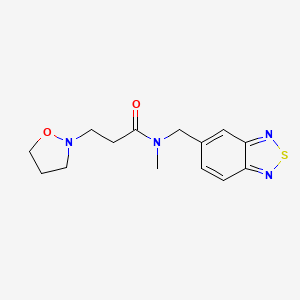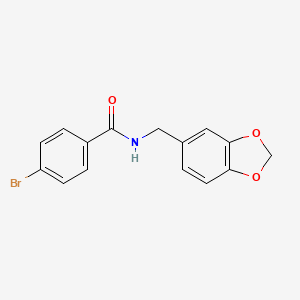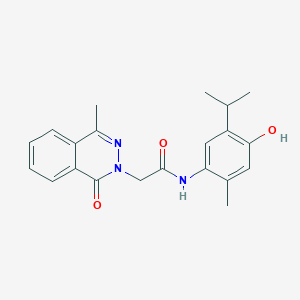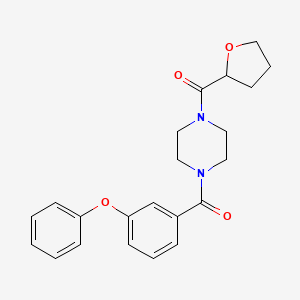
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide, also known as BITC, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neurobiology, this compound has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In immunology, this compound has been shown to have immunomodulatory effects by regulating cytokine production and immune cell activation.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and cancer, as well as the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune cell function. This compound has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide has several advantages for use in lab experiments, including its low toxicity and high stability. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide, including further investigation of its mechanism of action and its potential applications in cancer therapy, neuroprotection, and immunotherapy. Additionally, research could focus on developing new formulations or delivery methods to improve the solubility and bioavailability of this compound. Finally, research could explore the potential use of this compound in combination with other compounds or therapies to enhance its efficacy.
Méthodes De Synthèse
N-(2,1,3-benzothiadiazol-5-ylmethyl)-3-isoxazolidin-2-yl-N-methylpropanamide is synthesized through a multistep process involving the reaction of 2-aminothiophenol with 2-chloroacetonitrile to form 2-[(2-chloroacetyl)amino]thiophenol. The resulting compound is then reacted with sodium azide and triphenylphosphine to form 2-[(2-azidoacetyl)amino]thiophenol. Finally, the compound is reacted with 3-isoxazolidinone and methyl iodide to form this compound.
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(1,2-oxazolidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(14(19)5-7-18-6-2-8-20-18)10-11-3-4-12-13(9-11)16-21-15-12/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCNSSCLLIMSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)

![2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5317187.png)
![2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5317190.png)
![6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5317209.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5317213.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5317220.png)
![2-methyl-8-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5317237.png)
![allyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5317241.png)
![N-(5-methylisoxazol-3-yl)-2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoacetamide](/img/structure/B5317260.png)